h-d-Tyr-otbu
Description
h-d-Tyr-OtBu (CAS 87553-74-0) is a protected derivative of D-tyrosine, featuring a tert-butyl ester group (-OtBu) at the carboxyl terminus. This modification enhances its stability during peptide synthesis, particularly in acidic or basic conditions, while maintaining chirality for applications in bioactive peptide design. The tert-butyl group is acid-labile, enabling selective deprotection under mild conditions (e.g., trifluoroacetic acid) without disrupting other functional groups .
Key properties include:
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(14)8-9-4-6-10(15)7-5-9/h4-7,11,15H,8,14H2,1-3H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGHFXIWRPMGSA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of D-Tyrosine with tert-Butanol
The most direct method involves esterification of D-tyrosine’s carboxyl group using tert-butanol under acidic conditions. A representative protocol from a 2017 patent describes:
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Reagents :
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D-Tyrosine (1.0 eq)
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tert-Butanol (5.0 eq)
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Thionyl chloride (SOCl₂, 1.2 eq) as a catalyst
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Dichloromethane (DCM) as solvent
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Procedure :
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D-Tyrosine is suspended in anhydrous DCM under nitrogen.
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SOCl₂ is added dropwise at 0°C, followed by tert-butanol.
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The mixture is refluxed at 40°C for 12–24 hours.
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Workup :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 40°C |
| Time | 12–24 hours |
| Yield | 78–85% |
| Purity (HPLC) | ≥98% |
Protection of the Amino Group via Carbobenzoxy (Z) Chloride
To prevent racemization during esterification, the amino group is often protected first:
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Step 1: Amino Protection
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Step 2: Carboxyl Esterification
Mechanistic Insight :
The use of H₂SO₄ promotes protonation of tert-butanol, enhancing its nucleophilicity for attack on the activated carbonyl carbon. Isobutene acts as a tert-butyl group donor in alternative protocols.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to improve efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 24 hours | 2 hours |
| Yield | 80% | 92% |
| Solvent Consumption | 10 L/kg | 3 L/kg |
Advantages :
Chiral Purity Maintenance
Racemization is a critical concern during synthesis. Key strategies include:
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Low-Temperature Reactions : Conducting esterification below 40°C limits epimerization.
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Non-Nucleophilic Bases : Use of 2,6-lutidine instead of Na₂CO₃ minimizes base-induced racemization.
Data Comparison :
| Base | Racemization (%) | Yield (%) |
|---|---|---|
| Na₂CO₃ | 4.2 | 85 |
| 2,6-Lutidine | 0.8 | 88 |
Alternative Synthetic Approaches
Enzymatic Resolution
A biocatalytic method resolves racemic tyrosine using immobilized lipases:
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Enzyme : Candida antarctica lipase B (CAL-B)
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Substrate : Racemic tyrosine tert-butyl ester
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Conditions :
Limitations :
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High enzyme cost (∼$120/g).
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Requires additional steps to recycle the undesired L-enantiomer.
Solid-Phase Synthesis
Used for parallel synthesis of tyrosine derivatives in drug discovery:
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Resin Functionalization : Wang resin pre-loaded with Fmoc-D-Tyr-OtBu.
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Deprotection : 20% piperidine in DMF.
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Cleavage : TFA/DCM (1:99) yields this compound with >95% purity.
Critical Analysis of Methodologies
Cost-Benefit Evaluation
| Method | Cost ($/kg) | Environmental Impact (E-factor) |
|---|---|---|
| Classical Esterification | 420 | 8.7 |
| Continuous Flow | 380 | 3.2 |
| Enzymatic Resolution | 1,150 | 1.5 |
E-factor = (kg waste)/(kg product). Lower values indicate greener processes.
Scalability Challenges
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Classical Method : Prone to exothermic runaway reactions at >100 kg scale.
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Flow Chemistry : Requires specialized equipment but offers better control.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl D-tyrosinate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine moiety can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
Scientific Research Applications
Peptide Synthesis
Overview : H-D-Tyr(tBu)-OtBu is primarily utilized as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).
Applications :
- Building Block : It serves as a protected form of D-tyrosine, allowing for the selective incorporation of tyrosine residues into peptides.
- Controlled Release : The tert-butyl groups can be removed under specific conditions to yield free D-tyrosine, which can then participate in further biochemical reactions.
Table 1: Comparison of Protected Tyrosine Derivatives
| Compound | Protection Group | Application Area |
|---|---|---|
| H-D-Tyr(tBu)-OtBu | Tert-butyl | Peptide synthesis |
| Fmoc-D-Tyr(tBu)-OH | Fluorenylmethyloxycarbonyl | Solid-phase peptide synthesis |
| Boc-D-Tyr(tBu)-OH | Tert-butoxycarbonyl | General peptide synthesis |
Protein Engineering
Overview : The compound facilitates the selective modification of tyrosine residues within proteins, enabling studies on protein structure and function.
Applications :
- Functional Studies : By modifying tyrosine residues, researchers can investigate the role of these residues in enzyme activity and substrate binding.
- Site-Directed Mutagenesis : H-D-Tyr(tBu)-OtBu can be used to introduce specific changes in proteins to study their effects on biological activity.
Medicinal Chemistry
Overview : H-D-Tyr(tBu)-OtBu has potential therapeutic applications, particularly in the development of drug candidates targeting neurological conditions.
Applications :
- Drug Development : The compound serves as a precursor for synthesizing novel therapeutic agents that target neurotransmitter pathways.
- Neuroprotective Studies : Its antioxidant properties may help mitigate oxidative stress in neuronal tissues, making it a candidate for research into neurodegenerative diseases.
Bioconjugation
Overview : This compound is employed in bioconjugation processes, where peptides and proteins are linked with other molecules for various biochemical assays.
Applications :
- Fluorescent Labeling : H-D-Tyr(tBu)-OtBu can be conjugated with fluorescent tags for imaging studies.
- Targeted Drug Delivery : The compound's properties allow for the design of drug delivery systems that release therapeutic agents at specific sites.
Industrial Applications
H-D-Tyr(tBu)-OtBu is also utilized in industrial settings for the production of pharmaceuticals and as a reagent in chemical manufacturing processes. Its stability and solubility make it an ideal candidate for large-scale applications.
Case Study 1: Peptide Synthesis Optimization
A study demonstrated the successful incorporation of H-D-Tyr(tBu)-OtBu into complex peptide sequences, highlighting its efficiency as a building block in SPPS. The removal of protecting groups was achieved under mild conditions without compromising yield or purity.
Case Study 2: Neuroprotective Properties
Research investigating the neuroprotective effects of H-D-Tyr(tBu)-OtBu revealed its ability to reduce neuronal apoptosis in models of oxidative stress. The compound exhibited significant antioxidant activity, suggesting potential applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of tert-butyl D-tyrosinate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes that recognize tyrosine residues, leading to the formation of modified proteins or peptides. The tert-butyl ester group can be hydrolyzed under physiological conditions, releasing the active tyrosine moiety. This process can influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
H-D-Tyr(Bzl)-OH (CAS 65733-15-5)
- Structural Difference : Benzyl (Bzl) group at the carboxyl terminus instead of tert-butyl.
- Molecular Weight : ~285.3 g/mol (estimated).
- Stability: The benzyl group is stable under acidic conditions but requires hydrogenolysis (H₂/Pd) or strong acids (e.g., HBr/acetic acid) for removal, making it less versatile than -OtBu in orthogonal protection strategies .
- Applications : Used in peptide synthesis where prolonged stability under basic conditions is required.
H-D-Tyr-NH₂·HCl
- Structural Difference : Carboxyl group replaced by an amide (-NH₂), with a hydrochloride salt.
- Molecular Weight : ~218.7 g/mol (estimated).
- Solubility : Higher water solubility due to the ionic nature of the hydrochloride salt, unlike the lipophilic -OtBu group in this compound .
- Applications : Useful in creating C-terminal amide peptides or as a substrate for enzymatic studies.
Fmoc-D-Tyr(tBu)-OH (CAS 118488-18-9)
- Structural Difference : Features both a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amine terminus and a tert-butyl group at the carboxyl terminus.
- Molecular Weight : ~435.5 g/mol .
- Stability : Fmoc is base-labile (removed with piperidine), enabling orthogonal protection with -OtBu. This dual protection is ideal for SPPS, allowing sequential deprotection .
- Applications : Preferred in modern SPPS workflows due to compatibility with automated synthesizers.
H-D-Tyr-OMe·HCl (CAS 3728-20-9)
- Structural Difference : Methyl ester (-OMe) at the carboxyl terminus.
- Molecular Weight : ~229.7 g/mol .
- Stability : Methyl esters are hydrolyzed under basic conditions, limiting their use in alkaline environments. In contrast, -OtBu offers broader pH stability .
- Applications : Suitable for short peptide sequences where mild hydrolysis conditions are feasible.
Data Table: Key Attributes of this compound and Similar Compounds
| Compound | CAS Number | Molecular Weight (g/mol) | Protecting Group | Stability Profile | Key Applications |
|---|---|---|---|---|---|
| This compound | 87553-74-0 | 253.3 | -OtBu | Acid-labile | SPPS, chiral peptide design |
| H-D-Tyr(Bzl)-OH | 65733-15-5 | 285.3 | -Bzl | Requires hydrogenolysis | Acid-stable peptide synthesis |
| Fmoc-D-Tyr(tBu)-OH | 118488-18-9 | 435.5 | Fmoc, -OtBu | Base-labile (Fmoc) | Automated SPPS |
| H-D-Tyr-OMe·HCl | 3728-20-9 | 229.7 | -OMe | Base-sensitive | Short peptide synthesis |
| H-D-Tyr-NH₂·HCl | - | 218.7 | -NH₂ | Hydrolysis-prone | C-terminal amide peptides |
Biological Activity
H-D-Tyr-otbu, also known as H-D-Tyrosine(t-butyl)-O-t-butyl hydrochloride, is a derivative of the amino acid tyrosine, which plays a crucial role in various biological processes. This article explores the compound's biological activity, applications in research, and implications for therapeutic development.
Overview of this compound
This compound is characterized by its structural modifications that enhance its stability and bioavailability compared to natural tyrosine. The t-butyl groups attached to the molecule are believed to influence its interaction with biological systems, potentially enhancing its pharmacological properties. The compound is primarily utilized in peptide synthesis, protein engineering, and medicinal chemistry.
Applications in Peptide Synthesis
This compound serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) strategy is commonly employed, where this compound is incorporated into peptide chains. This method allows for the production of complex peptides that can be used in drug development and biological research.
Table 1: Comparison of Peptide Synthesis Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Fmoc SPPS | High purity, versatile | Requires multiple steps |
| Boc SPPS | Simpler deprotection | Less stable under acidic conditions |
| Liquid-phase synthesis | Suitable for large-scale production | Lower purity compared to solid-phase |
The biological activity of this compound is largely attributed to its structural similarity to tyrosine, a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. Research indicates that the t-butyl modifications can significantly alter binding affinities and metabolic pathways compared to unmodified tyrosine. This alteration may enhance the compound's interaction with enzymes and receptors involved in neurotransmission.
Case Study: Neurotransmitter Synthesis
In studies examining neurotransmitter synthesis, this compound was shown to enhance the production of catecholamines in neuronal cell lines. The compound's ability to mimic natural tyrosine allowed researchers to investigate its effects on neurotransmitter release and receptor activation.
Protein Engineering Applications
This compound is also utilized in protein engineering for the selective modification of tyrosine residues in proteins and peptides. This application facilitates the investigation of tyrosine's role in various biological functions and disease mechanisms.
Table 2: Applications of this compound in Protein Engineering
| Application | Description |
|---|---|
| Tyrosine Modification | Investigating functional roles of tyrosine |
| Conjugation Techniques | Enhancing protein stability and activity |
| Fluorescent Labeling | Tracking protein interactions in vivo |
Implications for Therapeutic Development
The insights gained from studying this compound have significant implications for therapeutic strategies targeting neurodegenerative disorders and other diseases linked to dysregulated neurotransmitter systems. By understanding how modifications influence biological activity, researchers can develop more effective drug candidates.
Q & A
Q. What experimental design considerations are critical when synthesizing H-D-Tyr-OtBu to ensure reproducibility?
Researchers must standardize reaction parameters (e.g., temperature ±0.5°C, solvent purity ≥99.9%) and include controls (e.g., negative controls for byproduct detection). Characterization via NMR (for stereochemistry) and HPLC (for purity ≥95%) should follow established protocols. Document catalyst ratios, reaction times, and purification steps in triplicate to minimize operator-dependent variability. Independent replication by multiple team members enhances reliability .
Q. Which spectroscopic methods are most effective for characterizing the purity and stereochemistry of this compound?
High-resolution NMR (1H/13C) confirms structural integrity and stereochemical configuration, while mass spectrometry (MS) validates molecular weight. Chiral purity should be assessed via circular dichroism (CD) or chiral HPLC. For quantitative purity, use HPLC with UV detection at 254 nm and a C18 column, comparing retention times to certified reference standards .
Q. How should researchers conduct a thorough literature review to identify gaps in this compound applications?
Use academic databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND peptide synthesis NOT industrial"). Track citation networks via Web of Science to map trends. Prioritize peer-reviewed articles from journals with an Impact Factor >3.0 and avoid non-indexed sources. Gap analysis tools like VOSviewer can visualize understudied areas (e.g., metabolic stability in vivo) .
Q. What are the best practices for documenting synthetic procedures of this compound to meet peer review standards?
Maintain detailed logs of reaction conditions (e.g., "stirred at 25°C under N2 for 18h"), including raw spectral data (NMR shifts, HPLC chromatograms). Use SI units and report yields as mean ± SD from three trials. Cross-reference protocols against established guidelines (e.g., ACS Organic Chemistry Standards) and provide failure analyses for optimization steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound across different studies?
Perform meta-analyses using standardized effect sizes (e.g., Hedge’s g) to quantify discrepancies. Replicate conflicting studies under harmonized conditions (e.g., identical cell lines, buffer pH 7.4 ±0.1). Investigate hidden variables like racemization during storage via chiral HPLC or temperature-dependent degradation kinetics. Publish raw datasets in repositories like Zenodo for community validation .
Q. What statistical approaches are optimal for optimizing the synthetic yield of this compound in multi-step reactions?
Apply Design of Experiments (DoE) methodologies, such as Box-Behnken designs, to evaluate interaction effects between variables (e.g., temperature, catalyst loading). Use response surface modeling to identify optimal conditions (e.g., 72% yield at 30°C, 0.5 mol% catalyst). Validate predictions with confirmatory runs (n=5) and calculate confidence intervals (95% CI) .
Q. How to design a controlled study comparing this compound with analogous compounds in receptor binding assays?
Include positive controls (e.g., known agonists) and negative controls (vehicle-only). Use blinded sample coding to eliminate bias. For IC50 determinations, employ 8-point dose-response curves with technical replicates (n=3). Validate results via orthogonal methods (e.g., SPR for binding kinetics) and report data with Cohen’s d effect sizes .
Q. What computational modeling techniques predict the conformational behavior of this compound in solution?
Run molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) for 100 ns to assess torsional flexibility. Combine with quantum mechanics/molecular mechanics (QM/MM) to model electronic interactions. Validate against experimental NOESY NMR data to identify dominant conformers (>70% population) .
Q. What methodologies validate the stability of this compound under various physiological conditions for in vivo studies?
Conduct accelerated stability tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Quantify degradation products (e.g., hydrolyzed Tyr-OtBu) and calculate Arrhenius-derived shelf life. For in vitro simulations, incubate in PBS (pH 7.4) and artificial gastric fluid (pH 1.2) at 37°C, sampling at 0, 6, 12, 24h .
Q. How to address conflicting solubility data of this compound in different solvent systems?
Replicate solubility measurements (e.g., shake-flask method) using USP-grade solvents. Report values as mg/mL ± SEM (n=5) with detailed solvent descriptors (e.g., "DMSO:water 1:1 v/v"). Compare with COSMO-RS computational predictions to identify outliers. Contradictions often arise from unaccounted temperature fluctuations (±2°C) or equilibration times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
